molecular formula C14H26N2O5S B12524518 Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine CAS No. 691364-64-4

Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine

Cat. No.: B12524518
CAS No.: 691364-64-4
M. Wt: 334.43 g/mol
InChI Key: ZZHYRLQTQJSRNJ-UNXYVOJBSA-N
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Description

Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a glycyl group attached to a cysteine residue, which is further modified by a 4-hydroxy-1-oxononan-3-yl moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine typically involves multiple steps, starting with the protection of the amino and thiol groups of cysteine. The protected cysteine is then coupled with a glycyl group using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The 4-hydroxy-1-oxononan-3-yl moiety is introduced through a selective alkylation reaction, followed by deprotection of the amino and thiol groups to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and large-scale reactors to accommodate the increased production volume. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The thiol group of cysteine can be oxidized to form disulfides or sulfenic acids.

    Reduction: The carbonyl group in the 4-hydroxy-1-oxononan-3-yl moiety can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Disulfides or sulfenic acids.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or sulfonated derivatives.

Scientific Research Applications

Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying protein interactions and enzyme mechanisms due to its peptide-like structure.

    Medicine: Potential therapeutic applications in drug design and delivery.

    Industry: Use in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine involves its interaction with specific molecular targets, such as enzymes and receptors. The glycyl and cysteine residues can mimic natural peptides, allowing the compound to bind to active sites and modulate biological activity. The 4-hydroxy-1-oxononan-3-yl moiety can further enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-cysteine: Lacks the 4-hydroxy-1-oxononan-3-yl moiety, resulting in different chemical and biological properties.

    S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine: Lacks the glycyl group, affecting its peptide-like behavior.

    Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-D-cysteine: The D-isomer of cysteine, which may exhibit different stereochemical interactions.

Uniqueness

Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

691364-64-4

Molecular Formula

C14H26N2O5S

Molecular Weight

334.43 g/mol

IUPAC Name

(2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxy-1-oxononan-3-yl)sulfanylpropanoic acid

InChI

InChI=1S/C14H26N2O5S/c1-2-3-4-5-11(18)12(6-7-17)22-9-10(14(20)21)16-13(19)8-15/h7,10-12,18H,2-6,8-9,15H2,1H3,(H,16,19)(H,20,21)/t10-,11?,12?/m0/s1

InChI Key

ZZHYRLQTQJSRNJ-UNXYVOJBSA-N

Isomeric SMILES

CCCCCC(C(CC=O)SC[C@@H](C(=O)O)NC(=O)CN)O

Canonical SMILES

CCCCCC(C(CC=O)SCC(C(=O)O)NC(=O)CN)O

Origin of Product

United States

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